molecular formula C7H6BF3O3 B1499760 [2-(Difluoromethoxy)-4-fluorophenyl]boronic acid CAS No. 958451-73-5

[2-(Difluoromethoxy)-4-fluorophenyl]boronic acid

Cat. No.: B1499760
CAS No.: 958451-73-5
M. Wt: 205.93 g/mol
InChI Key: SIHYFGBOTCYKPK-UHFFFAOYSA-N
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Description

Electronic Configuration of Boronic Acid Functional Group

The boronic acid functional group (–B(OH)₂) in [2-(difluoromethoxy)-4-fluorophenyl]boronic acid adopts a trigonal planar geometry, with the boron atom exhibiting sp² hybridization. This configuration leaves an empty p-orbital perpendicular to the molecular plane, rendering the boron center electrophilic and capable of forming reversible covalent bonds with nucleophiles such as hydroxyl groups. The electronic properties of the boronic acid group are influenced by its equilibrium between neutral (–B(OH)₂) and anionic (–B(OH)₃⁻) forms, which is pH-dependent. Under acidic conditions, the neutral form dominates, enhancing the compound’s Lewis acidity and reactivity in cross-coupling reactions.

The boron-oxygen bond lengths in analogous arylboronic acids typically range from 1.35–1.37 Å, as observed in X-ray crystallographic studies. For this compound, computational models predict similar bond lengths, with minor distortions due to electron-withdrawing substituents. The electron-deficient boron atom facilitates interactions with π-systems, as demonstrated in Suzuki-Miyaura couplings, where transmetallation occurs via a tetrahedral boronate intermediate.

Steric Implications of Difluoromethoxy and Fluorine Substituents

The steric and electronic effects of the difluoromethoxy (–OCF₂H) and fluorine substituents significantly influence the compound’s reactivity and molecular conformation. The difluoromethoxy group at the ortho position introduces steric hindrance due to its bulkier structure compared to a methoxy group (–OCH₃). This hindrance restricts free rotation around the C–O bond, favoring a conformation where the difluoromethoxy group is coplanar with the phenyl ring to minimize steric clashes.

The fluorine substituent at the para position exerts a strong electron-withdrawing inductive effect, polarizing the phenyl ring and enhancing the electrophilicity of the boron center. This electronic perturbation stabilizes the boronate anion, shifting the acid-base equilibrium toward the deprotonated form at physiological pH. Crystallographic studies of related compounds, such as (trifluoromethoxy)phenylboronic acids, reveal that ortho-substituted derivatives form intramolecular hydrogen bonds between the boronic acid group and adjacent substituents, further rigidifying the molecular structure.

Substituent Position Electronic Effect Steric Impact
Difluoromethoxy (–OCF₂H) Ortho (C2) Electron-withdrawing (-I) High (bulky group)
Fluorine (–F) Para (C4) Electron-withdrawing (-I, -M) Low (small atomic radius)

Comparative Analysis with Ortho/Meta/Para Isomeric Variants

The positional isomerism of substituents profoundly affects the physicochemical properties of boronic acids. A comparative analysis of this compound with its meta and para isomers reveals distinct electronic and steric profiles:

  • Ortho Isomer (this compound) :

    • The ortho -difluoromethoxy group induces steric strain, reducing rotational freedom and increasing molecular rigidity.
    • Enhanced Lewis acidity due to proximity of electron-withdrawing groups to the boron center.
    • Intramolecular hydrogen bonding between –B(OH)₂ and –OCF₂H may occur, as observed in analogous compounds.
  • Meta Isomer ([3-(difluoromethoxy)-4-fluorophenyl]boronic acid) :

    • Reduced steric hindrance compared to the ortho isomer, allowing greater conformational flexibility.
    • Moderate electron-withdrawing effects, as the –OCF₂H group is less conjugated with the boron center.
  • Para Isomer ([4-(difluoromethoxy)-2-fluorophenyl]boronic acid) :

    • The para -difluoromethoxy group minimizes steric interactions, enabling optimal substrate binding in catalytic reactions.
    • Synergistic electron-withdrawing effects from both –F and –OCF₂H groups enhance boron’s electrophilicity.

Crystallographic data for phenylboronic acid derivatives demonstrate that ortho -substituted isomers often exhibit distorted bond angles (e.g., O–B–O ≈ 118°) due to steric compression, whereas para isomers maintain near-ideal geometries. These structural differences directly impact reactivity in cross-coupling reactions, with para isomers generally exhibiting higher catalytic activity due to reduced steric hindrance.

Properties

IUPAC Name

[2-(difluoromethoxy)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-4-1-2-5(8(12)13)6(3-4)14-7(10)11/h1-3,7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHYFGBOTCYKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669677
Record name [2-(Difluoromethoxy)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958451-73-5
Record name [2-(Difluoromethoxy)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[2-(Difluoromethoxy)-4-fluorophenyl]boronic acid is a specialized organoboron compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of difluoromethoxy and fluorine substituents on a phenyl ring, enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The biological activity of boronic acids, including this compound, primarily arises from their ability to form reversible covalent bonds with diols. This property allows them to modulate enzyme activities effectively. The difluoromethoxy and fluorine substituents are known to increase lipophilicity, potentially enhancing bioavailability and distribution within biological systems .

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Enzyme Inhibition : It has been studied as a selective inhibitor for various kinases, particularly salt-inducible kinases (SIKs) such as SIK2 and SIK3. The compound has shown significant inhibition potency, with selectivity profiles that suggest potential therapeutic applications in cancer treatment .
  • Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial activity, although detailed investigations are still required to establish its efficacy against specific pathogens .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines, showing potential for development as an anticancer agent due to its selective toxicity towards malignant cells compared to normal cells .

Case Studies

  • SIK Inhibition Study :
    • A study demonstrated that this compound exhibited a significant reduction in the activity of SIK2 and SIK3, suggesting its potential role in cancer therapy. The IC50 values indicated a strong inhibitory effect compared to other known inhibitors .
  • Fluorination Impact on Activity :
    • Research highlighted the influence of fluorination on the biological activity of similar compounds. It was found that increased fluorination generally correlates with enhanced potency against target enzymes due to improved lipophilicity and electronic properties .

Comparative Analysis

A comparative analysis of this compound with other boronic acids reveals unique characteristics:

Compound NameKey FeaturesUnique Aspects
4-Fluorophenylboronic AcidSimple fluorinated phenyl groupLess complex; lower reactivity
3,5-Difluorophenylboronic AcidTwo fluorine substituentsDifferent spatial arrangement affects activity
4-Methylphenylboronic AcidMethyl group instead of difluoromethoxyAlters electronic properties significantly
This compound Difluoromethoxy and fluorine substituentsEnhanced reactivity and potential interactions

Scientific Research Applications

Medicinal Chemistry

  • Inhibitors for Neurodegenerative Diseases : One of the most promising applications of [2-(Difluoromethoxy)-4-fluorophenyl]boronic acid is in the development of inhibitors for β-secretase (BACE), an enzyme implicated in Alzheimer’s disease. Compounds derived from this structure have shown efficacy in inhibiting BACE activity, thereby reducing amyloid plaque formation associated with Alzheimer's pathology .
  • Dual Inhibitors : Recent studies have explored its role as a dual inhibitor targeting SIK2 and SIK3, which are involved in various cellular processes. This dual inhibition could lead to novel therapeutic strategies for treating metabolic disorders and certain cancers .

Organic Synthesis

  • Suzuki-Miyaura Cross-Coupling : The compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This method allows for the construction of biaryl compounds, which are important in pharmaceuticals and agrochemicals .
  • Late-stage Functionalization : Its application extends to late-stage functionalization processes where selective modifications of complex molecules are required. This is particularly useful in drug development, where fine-tuning the properties of lead compounds can enhance their efficacy and reduce side effects .

Biological Probes

  • Enzyme Interaction Studies : Boronic acids, including this compound, can act as probes to study enzyme interactions due to their ability to form reversible covalent bonds with hydroxyl groups in enzymes. This property makes them valuable tools for investigating biochemical pathways and enzyme mechanisms .

Case Studies

  • Alzheimer's Disease Research : A study demonstrated that derivatives of this compound effectively inhibit BACE activity in vitro and reduce amyloid plaque levels in animal models of Alzheimer's disease. These findings suggest a potential therapeutic pathway for treating neurodegenerative conditions .
  • Cancer Therapeutics : Research has shown that compounds based on this boronic acid can selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This application highlights its potential as a lead compound for developing new anticancer drugs .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The table below compares key structural and electronic features of [2-(Difluoromethoxy)-4-fluorophenyl]boronic acid with related compounds:

Compound Name Substituents Molecular Weight pKa* Reactivity Notes Applications
This compound 2-OCHF₂, 4-F 205.93 ~8.1 High reactivity due to strong electron-withdrawing groups Suzuki coupling, drug synthesis
2,4-Difluorophenylboronic acid 2-F, 4-F 155.92 ~8.5 Planar structure, strong H-bonding Crystal engineering, sensors
4-Chloro-2-fluorophenylboronic acid 4-Cl, 2-F 174.38 ~7.8 Lower reactivity than fluorinated analogs Intermediate in organic synthesis
(2-Chloro-4-(difluoromethoxy)phenyl)boronic acid 2-Cl, 4-OCHF₂ 222.38 8.12 Similar electronic effects but with Cl substitution Potential Suzuki reactions
3-Difluoromethoxy-4-fluorophenylboronic acid (positional isomer) 3-OCHF₂, 4-F 205.93 ~8.1 Steric hindrance at 3-position reduces coupling efficiency Research applications

*Note: pKa values estimated based on analogous compounds (e.g., ).

Key Observations:

Electron-Withdrawing Effects : The difluoromethoxy (-OCHF₂) group in the target compound provides stronger electron withdrawal compared to methoxy (-OCH₃) or chloro (-Cl) groups, accelerating transmetalation in Suzuki reactions .

Steric Considerations : Positional isomers, such as the 3-OCHF₂ derivative, exhibit reduced reactivity due to steric hindrance near the boronic acid group .

Hydrogen Bonding : Unlike 2,4-difluorophenylboronic acid, which forms planar, hydrogen-bonded networks for crystal engineering , the bulkier -OCHF₂ group in the target compound may limit such interactions but enhance solubility in organic solvents.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound demonstrates superior coupling efficiency compared to 4-chloro-2-fluorophenylboronic acid due to fluorine’s electronegativity, which polarizes the C-B bond and facilitates oxidative addition .

Preparation Methods

The synthesis of [2-(Difluoromethoxy)-4-fluorophenyl]boronic acid typically involves the introduction of the boronic acid group onto a suitably functionalized aromatic ring that already contains the difluoromethoxy and fluorine substituents. The key steps generally include:

Difluoromethoxylation Strategies

Recent advances in difluoromethylation chemistry have enabled the efficient introduction of difluoromethoxy groups onto aromatic systems. One approach involves the use of reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, which can be coupled with aryl halides to afford difluoromethylated intermediates. Subsequent hydrolysis and decarboxylation steps yield difluoromethylarenes. However, this method is more commonly applied to difluoromethyl rather than difluoromethoxy groups and may require adaptation for the latter.

Metal-Catalyzed Borylation Methods

The most common and efficient method for preparing aryl boronic acids, including this compound, is the palladium-catalyzed Suzuki-Miyaura borylation of aryl halides. This method involves the reaction of an aryl bromide or iodide with bis(pinacolato)diboron or other boron sources in the presence of a palladium catalyst and a base.

Typical Reaction Conditions
Parameter Details
Catalyst Palladium-based catalysts such as Pd(PPh3)4, Pd(dppf)Cl2·CH2Cl2, or Pd(OAc)2 with ligands
Base Potassium carbonate, potassium phosphate, sodium hydroxide, or sodium carbonate
Solvent Water, toluene, 1,4-dioxane, N,N-dimethylformamide (DMF), acetone
Temperature Room temperature to reflux (20°C to 100°C)
Reaction Time 2 to 24 hours
Atmosphere Inert atmosphere (nitrogen or argon)

These conditions are adapted based on the substrate's sensitivity and desired yield.

Specific Preparation Routes and Yields

Although direct literature on the preparation of this compound is limited, analogous procedures for fluorophenyl boronic acids and difluoromethoxy-substituted arenes provide insight into effective synthetic routes.

Entry Substrate/Intermediate Catalyst & Base Solvent & Conditions Yield (%) Notes
1 4-Fluorophenylboronic acid (model compound) Pd(OAc)2, K3PO4 Methyl cyclohexane/water, reflux 8h 98 High yield in aqueous-organic biphasic system, suitable for fluorophenyl boronic acids
2 4-Fluorophenylboronic acid Pd(PPh3)4, K2CO3 1,2-Dimethoxyethane/water, 98°C, 24h 87.7 Inert atmosphere, extended reaction time, good yield
3 4-Fluorophenylboronic acid Pd(dppf)Cl2·CH2Cl2, Na2CO3 1,4-Dioxane/water, 20°C, 20h 100 Quantitative yield at mild temperature, effective catalyst system
4 Arylboronic acid synthesis via Pd-catalyzed borylation Pd catalyst, NaOH Toluene, 100°C, 2h 90 Schlenk technique, moderate temperature, efficient conversion
5 Difluoromethoxy aryl intermediate borylation Iridium-catalyzed C–H borylation (reported for related CF3-pyridines) Mild conditions, specific ligands Not specified Demonstrates potential for direct C–H borylation of fluorinated arenes, adaptable for target

Alternative Synthetic Considerations

  • Lithium-halogen exchange and borylation : Using n-butyllithium to generate aryl lithium intermediates from halogenated precursors, followed by reaction with triisopropyl borate, is a classical route to boronic acids. However, this requires low temperatures (often below -55°C) and careful handling due to the reactivity of organolithium reagents.
  • Late-stage functionalization : Recent methods focus on late-stage difluoromethylation and difluoromethoxylation of pre-formed boronic acids or aryl halides, allowing modular synthesis of complex fluorinated boronic acids.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Challenges
Pd-catalyzed Suzuki-Miyaura borylation Aryl halide, Pd catalyst, base, solvent, heat High yield, mild to moderate conditions, scalable Requires halogenated precursors, catalyst cost
Organolithium borylation Aryl halide, n-BuLi, triisopropyl borate, low temp Direct formation of boronic acid, high purity Low temperature, sensitive reagents, safety concerns
Iridium-catalyzed C–H borylation Ir catalyst, ligand, boron reagent, mild conditions Direct C–H activation, fewer steps Catalyst cost, substrate scope limitations
Difluoromethoxylation prior to borylation Difluoromethylation reagents, aryl halides, multi-step Enables introduction of difluoromethoxy group Multi-step, requires optimization for yield

Q & A

Q. What are the established synthetic routes for [2-(Difluoromethoxy)-4-fluorophenyl]boronic acid?

The synthesis typically involves introducing the boronic acid group to a fluorinated aromatic ring. A common approach includes:

  • Step 1 : Starting with a halogenated precursor (e.g., bromo- or iodo-substituted aryl compound).
  • Step 2 : Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron.
  • Step 3 : Functionalization of the aromatic ring with difluoromethoxy groups via nucleophilic substitution or coupling reactions. Yield optimization often requires anhydrous conditions and inert atmospheres .

Q. How can the purity and structural integrity of this compound be verified?

Key analytical methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and boron integration (e.g., δ ~7-8 ppm for aromatic protons adjacent to boronic acid) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected for C₇H₅B F₂O₃).
  • X-ray Crystallography : Resolves hydrogen-bonding networks and planar boron-aryl interactions, critical for stability studies .

Advanced Research Questions

Q. How does the difluoromethoxy group influence electronic properties and reactivity in cross-coupling reactions?

The difluoromethoxy group (-OCF₂) is electron-withdrawing, which:

  • Reduces electron density on the aromatic ring, potentially slowing oxidative addition in Suzuki-Miyaura reactions.
  • Enhances stability against protodeboronation in aqueous conditions. Experimental validation via Hammett substituent constants (σₚ) and reaction kinetics with Pd catalysts is recommended .

Q. What strategies mitigate decomposition of this boronic acid under catalytic conditions?

  • Catalyst Selection : Use electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) to counterbalance the electron-deficient aryl ring .
  • Solvent Optimization : Employ polar aprotic solvents (e.g., DMF or THF) to stabilize the boronate intermediate.
  • Temperature Control : Reactions below 60°C reduce side reactions like protodeboronation.
  • Additives : Include molecular sieves to scavenge water, preventing hydrolysis .

Q. How to design experiments to study hydrogen-bonding interactions in its solid-state structure?

  • Single-Crystal X-ray Diffraction : Resolve O–H···F and O–H···O interactions, which form R₂²(8) motifs (dimerization) and 2D networks .
  • IR Spectroscopy : Identify B–O and O–H stretching frequencies (e.g., ~3200 cm⁻¹ for O–H).
  • Thermogravimetric Analysis (TGA) : Correlate hydrogen-bond strength with thermal stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[2-(Difluoromethoxy)-4-fluorophenyl]boronic acid
Reactant of Route 2
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[2-(Difluoromethoxy)-4-fluorophenyl]boronic acid

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